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Compound of Interest

Compound Name: Fhd-286

Cat. No.: B8820906 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for the safe and effective use of Fhd-286 in pre-clinical

and clinical research. The following troubleshooting guides and frequently asked questions

(FAQs) are designed to address specific issues that may arise during experimentation, with a

focus on optimizing dosage to minimize adverse effects.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fhd-286?

A1: Fhd-286 is an orally bioavailable, allosteric small molecule inhibitor that targets the ATPase

activity of both BRG1 (Brahma-related gene 1, also known as SMARCA4) and BRM (Brahma,

also known as SMARCA2).[1] These two proteins are the catalytic subunits of the BAF

(BRG1/BRM-associated factor) chromatin remodeling complex, also known as the mSWI/SNF

complex.[1][2][3] By inhibiting the ATPase activity of BRG1 and BRM, Fhd-286 disrupts the

function of the BAF complex, which is crucial for regulating gene expression by altering DNA

accessibility.[1][3] This disruption can lead to the downregulation of oncogenic pathways and

inhibit the proliferation of cancer cells that are dependent on the BAF complex.[1]

Q2: What are the most common adverse effects observed with Fhd-286 treatment?

A2: Across Phase 1 clinical trials in hematologic malignancies and solid tumors, the most

frequently reported treatment-related adverse events (TRAEs) were predominantly Grade 1 to

2. In patients with advanced myeloid malignancies (AML/MDS), the most common TRAEs
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included dry mouth, increased alanine aminotransferase (ALT), and rash.[4][5][6] In studies

involving patients with metastatic uveal melanoma, common TRAEs included dysgeusia

(altered taste), fatigue, increased aspartate aminotransferase (AST), nausea/vomiting, dry

mouth, and rash.[7][8]

Q3: What are the dose-limiting toxicities (DLTs) and serious adverse events associated with

Fhd-286?

A3: In the Phase 1 study for advanced myeloid malignancies, dose-limiting toxicities were

observed. These included Grade 3 hyperbilirubinemia at a 5 mg once-daily dose and Grade 3

muscular weakness at a 10 mg once-daily dose.[4] The 10 mg once-daily dose was determined

to be not tolerated in this patient population. The most significant serious adverse event in

AML/MDS patients is Differentiation Syndrome (DS), which has been reported as a serious

TRAE.[4][5] Other reported Grade 3 or higher TRAEs include increased blood bilirubin,

stomatitis, hypocalcemia, and increased ALT.[5][6][9]

Q4: Is there a known interaction with other drugs?

A4: Yes, co-administration of Fhd-286 with moderate or strong inhibitors of the cytochrome

P450 3A4 (CYP3A4) enzyme can lead to higher plasma exposure of Fhd-286.[4] This is

because Fhd-286 is primarily metabolized by CYP3A4 in vitro.[4] Caution should be exercised,

and dose adjustments may be necessary when Fhd-286 is used concurrently with strong

CYP3A4 inhibitors, such as certain azole antifungals.[4]
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Issue Potential Cause Recommended Action

Dry Mouth (Xerostomia) On-target effect of Fhd-286.

- Advise patient on supportive

care measures: frequent sips

of water, sugar-free candies,

saliva substitutes.- Monitor for

severity. For persistent or

severe cases, consider dose

evaluation.

Elevated Liver Enzymes

(ALT/AST)
Potential hepatotoxicity.

- Monitor liver function tests

(ALT, AST, bilirubin) at baseline

and regularly during

treatment.- For Grade 2 or

higher elevations, consider

treatment interruption and

dose reduction upon

resolution.

Rash
Drug-related hypersensitivity or

on-target dermatologic effect.

- Assess the severity and

morphology of the rash.- For

mild to moderate rashes,

topical corticosteroids may be

considered.- For severe or

persistent rashes, treatment

interruption and consultation

with a dermatologist are

recommended.

Fatigue/Asthenia
General side effect of systemic

cancer therapy.

- Rule out other contributing

factors (e.g., anemia,

hypothyroidism).- Encourage

adequate rest and nutrition.- If

fatigue is debilitating, consider

a dose reduction.

Investigating Differentiation Syndrome (DS) in AML/MDS
Models
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Background: Differentiation syndrome is a known risk associated with therapies that induce

differentiation of leukemic cells.[4] It is considered an on-target effect of Fhd-286 in myeloid

malignancies.[9]

Signs and Symptoms to Monitor:

Fever

Respiratory distress (cough, dyspnea)

Pulmonary infiltrates or pleural effusion

Weight gain

Renal and/or hepatic dysfunction

Hypotension

Experimental Monitoring Protocol:

Baseline Assessment: Before initiating Fhd-286 in animal models, establish baseline

complete blood counts (CBC) with differential, body weight, and general clinical condition.

Regular Monitoring:

Daily clinical observation for signs of distress.

Monitor body weight at least three times per week.

Perform CBC with differential twice weekly to track changes in myeloid cell populations.

At study endpoint or if DS is suspected, collect tissues (lungs, liver, spleen) for

histopathological analysis to look for myeloid cell infiltration.

Management Strategy (Pre-clinical): If signs consistent with DS are observed, consider the

following:

Temporarily halt Fhd-286 administration.
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Administer corticosteroids (e.g., dexamethasone) to mitigate the inflammatory response.

Upon resolution of symptoms, consider re-initiating Fhd-286 at a lower dose or less

frequent dosing schedule.

Data on Adverse Events
The following tables summarize treatment-related adverse events (TRAEs) from Phase 1

clinical studies of Fhd-286.

Table 1: Treatment-Related Adverse Events in Patients with Advanced Myeloid Malignancies

(AML/MDS)

Adverse Event Any Grade (%) Grade ≥3 (%)

Dry Mouth 27.5% 0%

Increased Alanine

Aminotransferase (ALT)
20% 7.5%

Increased Blood Bilirubin 22.5% 12.5%

Rash 20% N/A

Differentiation Syndrome 10% 7.5%

Stomatitis N/A 7.5%

Hypocalcemia N/A 7.5%

Muscular Weakness N/A (DLT at 10mg)

Data compiled from published results of the NCT04891757 study.[4][5]

Table 2: Treatment-Related Adverse Events in Patients with Metastatic Uveal Melanoma
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Adverse Event
Any Grade (Most
Common)

Grade ≥3 (Most Common)

Dysgeusia Yes N/A

Fatigue Yes N/A

Increased Aspartate

Aminotransferase (AST)
Yes N/A

Nausea/Vomiting Yes N/A

Dry Mouth Yes N/A

Rash Yes Yes

Anemia N/A Yes

Asthenia N/A Yes

Increased Alkaline

Phosphatase (ALP)
N/A Yes

Hypokalemia N/A Yes

Muscular Weakness N/A Yes

Data compiled from published results of the Phase 1 study in metastatic uveal melanoma.[7][8]
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Caption: Fhd-286 inhibits the BRG1/BRM ATPases of the BAF complex, altering gene

expression.

Experimental Workflow for Dose Optimization and
Toxicity Screening
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Phase 1: Planning & Setup

Phase 2: Execution

Phase 3: Analysis & Decision

Select Relevant
In Vitro/In Vivo Models
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(Based on IC50 & MTD studies)

Establish Monitoring Parameters
(e.g., CBC, LFTs, clinical signs)

Administer Fhd-286
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(e.g., tumor growth, biomarkers)
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(Adverse Events)
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Therapeutic Window

Decision: Proceed to
Combination Studies?
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or Halt Development

Click to download full resolution via product page

Caption: A structured workflow for determining the optimal dose of Fhd-286.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8820906?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

